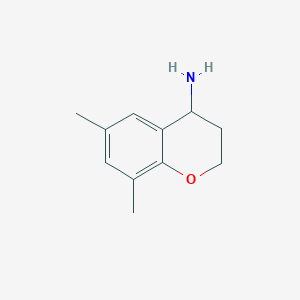
6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, also known as (4R)-6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine hydrochloride, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine typically involves the reduction of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-ol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
| Property | Value |
|---|---|
| IUPAC Name | (4R)-6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine hydrochloride |
| Molecular Formula | C₁₁H₁₆ClN₁O |
| CAS Number | 746586-40-3 |
| Structure | Chemical Structure |
Biological Activity
The biological activity of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine has been investigated in various studies. Its potential therapeutic applications include:
1. Antioxidant Activity
Research indicates that compounds similar to benzopyrans exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
2. Anticancer Properties
In vitro studies have demonstrated that benzopyran derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
3. Neuroprotective Effects
Some studies suggest that 6,8-dimethyl derivatives may protect neuronal cells from damage due to oxidative stress and excitotoxicity. This could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological effects of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine are believed to be mediated through several mechanisms:
1. Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes .
2. Receptor Interaction
It is hypothesized that 6,8-dimethyl derivatives can bind to various receptors in the central nervous system (CNS), influencing neurotransmitter release and thereby affecting mood and cognition .
Case Studies
Several case studies highlight the efficacy of 6,8-dimethyl derivatives in biological applications:
Case Study 1: Anticancer Activity
A study investigating the effects of related benzopyran compounds on human cancer cell lines demonstrated a significant reduction in cell viability with an IC₅₀ value below 10 µM for certain derivatives . This suggests a strong potential for further development into anticancer agents.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, treatment with related benzopyran compounds resulted in a decrease in cell death and preservation of mitochondrial function . These findings support the neuroprotective potential of this class of compounds.
特性
IUPAC Name |
6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMICWNIEVDQIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














